![molecular formula C10H12BrNO2S B5776275 2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
2-[(5-bromo-2-methoxybenzyl)thio]acetamide
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Description
“2-[(5-bromo-2-methoxybenzyl)thio]acetamide” is a compound of interest in various chemical and pharmaceutical studies due to its unique structure and potential reactivity. This compound is part of a broader class of chemicals that are explored for their various biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds related to “2-[(5-bromo-2-methoxybenzyl)thio]acetamide” often involves the reaction of specific benzyl and methoxybenzyl precursors with other chemical agents to introduce the desired functional groups. For example, synthesis strategies may include the use of benzyl N-acetylcarbamate potassium salt derivatives for the formation of N-alkylacetamides through reactions with alkyl halides and sulfonates, followed by protective group cleavage under mild acidic conditions (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to “2-[(5-bromo-2-methoxybenzyl)thio]acetamide” is characterized by X-ray crystallography, which provides detailed information on their conformation and spatial arrangement. These studies are crucial for understanding the reactivity and interaction of these compounds with biological targets (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactions involving “2-[(5-bromo-2-methoxybenzyl)thio]acetamide” derivatives are diverse, including bromination, acetylation, and reactions with thiols, which lead to a variety of functionalized products. These reactions are influenced by the electronic and steric properties of the substituents present in the molecule (Clarke, Scrowston, & Sutton, 1973).
Future Directions
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which are structurally similar to the compound , have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Related compounds have been used in the synthesis of antidepressant molecules
Biochemical Pathways
Given the potential anticancer and antidepressant activities of related compounds, it is plausible that the compound could influence pathways related to cell proliferation and neurotransmission .
Result of Action
Based on the activities of structurally similar compounds, it may have potential anticancer and antidepressant effects .
properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9-3-2-8(11)4-7(9)5-15-6-10(12)13/h2-4H,5-6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDPFDQFBBXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CSCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-2-methoxybenzyl)sulfanyl]acetamide |
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